REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])[CH3:2].C(Cl)(=O)C(Cl)=O.[Cl:22][C:23]1[N:28]=[CH:27][C:26]([CH2:29][NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)=[CH:25][CH:24]=1.C(N(CC)CC)C>ClCCl.CN(C)C=O>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])[CH3:2].[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([N:30]([CH2:29][C:26]1[CH:27]=[N:28][C:23]([Cl:22])=[CH:24][CH:25]=1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=1)=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
6-chloro-N-2-pyridinyl-3-pyridinemethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CNC1=NC=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in anhydrous dichloromethane (5 mL)
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto a silica gel cartridge (Bond Elute® manufactured by Varian)
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
A mixture of desired product
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Type
|
CUSTOM
|
Details
|
(1.3 g of 33 mol % recovered amine/67 mol % desired product)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred until gas evolution
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in anhydrous dichloromethane (3 mL)
|
Type
|
ADDITION
|
Details
|
added to the mixture of recovered amine and desired product
|
Type
|
CUSTOM
|
Details
|
isolated previously
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude residue was chromatographed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)N(C1=NC=CC=C1)CC=1C=NC(=CC1)Cl)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |